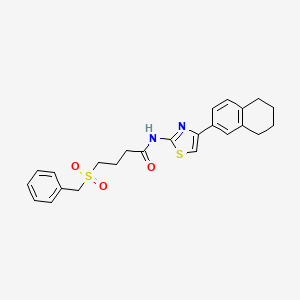

4-(benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide

CAS No.: 922467-41-2

Cat. No.: VC7042500

Molecular Formula: C24H26N2O3S2

Molecular Weight: 454.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922467-41-2 |

|---|---|

| Molecular Formula | C24H26N2O3S2 |

| Molecular Weight | 454.6 |

| IUPAC Name | 4-benzylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |

| Standard InChI | InChI=1S/C24H26N2O3S2/c27-23(11-6-14-31(28,29)17-18-7-2-1-3-8-18)26-24-25-22(16-30-24)21-13-12-19-9-4-5-10-20(19)15-21/h1-3,7-8,12-13,15-16H,4-6,9-11,14,17H2,(H,25,26,27) |

| Standard InChI Key | OMYNGCZQYIHKQZ-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |

Introduction

4-(Benzylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a complex organic compound belonging to the class of thiazole derivatives. Its structure includes a thiazole ring, a benzylsulfonyl group, and a tetrahydronaphthalene moiety. Such compounds are often investigated for their diverse biological and pharmacological properties.

Synthesis Pathway

The synthesis of such compounds typically involves:

-

Formation of the Thiazole Ring: Reaction of thiourea with α-haloketones in the presence of a catalyst like iodine or base.

-

Attachment of Benzylsulfonyl Group: Introduction through sulfonation reactions using benzylsulfonyl chloride.

-

Amide Formation: Coupling reactions between the thiazole derivative and butanoic acid derivatives using coupling agents like EDCI or DCC.

Biological Activities

Thiazole derivatives are widely studied for their biological significance:

-

Antimicrobial Activity: Compounds with thiazole rings exhibit activity against Gram-positive and Gram-negative bacteria by disrupting microbial enzyme systems .

-

Anticancer Potential: The tetrahydronaphthalene moiety often enhances lipophilicity, aiding in cell membrane penetration. This property has been linked to inhibitory effects on cancer cell lines .

-

Anti-inflammatory Effects: Sulfonamide groups contribute to the inhibition of inflammatory mediators.

Pharmacological Relevance

The compound's structural features suggest potential as:

-

Enzyme Inhibitors: The thiazole ring can act as a mimic for natural substrates in enzymatic pathways.

-

Drug Candidates for Cancer Therapy: Similar structures have demonstrated efficacy in breast cancer cell lines (e.g., MCF7).

-

Antimicrobial Agents: Effective against resistant bacterial strains due to unique binding modes .

Molecular Docking Insights

Molecular docking studies on related compounds have revealed:

-

Strong binding affinities with microbial enzymes and cancer-related receptors.

-

Key interactions include hydrogen bonding via the amide group and π-stacking interactions with aromatic systems.

Toxicological Profile

While specific data for this compound is limited, similar sulfonamide-thiazole derivatives are generally well-tolerated but require evaluation for:

-

Hepatotoxicity

-

Allergic reactions (common with sulfonamides)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume